cis-Nerolidol cis-Nerolidol (6Z)-nerolidol is a nerolidol in which the double bond at position 6 adopts a cis-configuration.
cis-Nerolidol is a natural product found in Artemisia thuscula, Thulinella chrysantha, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3790-78-1
VCID: VC21340014
InChI: InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
SMILES:
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

cis-Nerolidol

CAS No.: 3790-78-1

Cat. No.: VC21340014

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

cis-Nerolidol - 3790-78-1

CAS No. 3790-78-1
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Standard InChI InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-
Standard InChI Key FQTLCLSUCSAZDY-KAMYIIQDSA-N
Isomeric SMILES CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C
Canonical SMILES CC(=CCCC(=CCCC(C)(C=C)O)C)C

Chemical Properties and Structure

cis-Nerolidol, with the molecular formula C₁₅H₂₆O and a molecular weight of 222.3663, is characterized by its specific stereochemistry around a carbon-carbon double bond . The cis configuration refers to the arrangement of functional groups on the same side of the double bond, distinguishing it from its trans isomer.

The structural characteristics of cis-nerolidol contribute significantly to its biological activities. Its low water solubility (approximately 1.532 mg/L at 25°C) leads to its incorporation into cell membrane bilayers, potentially by orienting along phospholipids, increasing membrane fluidity. This property can enhance transmembrane drug penetration, although excessive increases in fluidity can lead to membrane breakdown. The ability to alter membrane properties is believed to be partially responsible for some of its biological effects, including its anticancer properties .

Table 1: Physical and Chemical Properties of cis-Nerolidol

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.3663 g/mol
Water Solubility1.532 mg/L at 25°C
Physical StateLiquid at room temperature
IUPAC Standard InChIKeyFQTLCLSUCSAZDY-KAMYIIQDSA-N
CAS Registry Number142-50-7

The unique chemical structure of cis-nerolidol enables it to interact with various cellular components and signaling pathways, contributing to its diverse biological activities, particularly its anticancer effects.

Biological Activities

Mechanism of Action in Cancer Cells

cis-Nerolidol exerts its anticancer effects through multiple mechanisms, affecting various cellular processes crucial for cancer cell survival and proliferation. Research in bladder carcinoma cell lines has revealed that cis-nerolidol can disturb cell cycle progression by reducing the expression of cell cycle markers such as E2F1, cyclin A, and cyclin D1. This disruption leads to the inhibition of cell proliferation, as evidenced by the slower increase in cell counts following treatment .

In hepatocellular carcinoma cells, cis-nerolidol has been shown to reduce cell proliferation by arresting the cell cycle in the G1 phase. Gene expression analysis indicated down-regulation of genes related to cell cycle progression, including CCND1, CCNE1, CDK1, and CDK2, which are necessary for G1/S phase transition. This modulation of cyclins and cyclin-dependent kinases contributes significantly to cis-nerolidol's antiproliferative effects .

Table 2: Genes Modulated by cis-Nerolidol in Hepatocellular Carcinoma Cells

CategoryDown-regulated GenesUp-regulated Genes
ApoptosisBAK1, BAX, CAPN1, CASP8, CASP9, PARP1, TP53-
Cell CycleCCND1, CCNE1, CDK1, CDK2-
Cell Survival-BBC3, MYC
ER Stress-EIF2AK3, ERN1
Xenobiotic MetabolismCYP2D6, CYP3A4CYP1A2, CYP2C19

Additionally, cis-nerolidol alters the mitochondrial membrane potential, a change associated with various cell death pathways. It also induces endoplasmic reticulum (ER) stress, as evidenced by the up-regulation of stress response genes such as EIF2AK3 and ERN1 .

Effects on Cell Death Pathways

One of the most notable aspects of cis-nerolidol's anticancer activity is its ability to induce multiple distinct cell death pathways. Research on bladder carcinoma cell lines has identified two separate mechanisms of cell death following cis-nerolidol treatment .

Early Cell Death Pathway

The early occurring cell death pathway is characterized by membrane blebbing and cell swelling, followed by rupture of the cell membrane. This pathway can be prevented by inhibiting caspase activation, suggesting a caspase-dependent mechanism. Cellular observations show dramatic morphological changes within hours of treatment, including visible membrane distortions that precede cell death .

DNA Damage and Endoplasmic Reticulum Stress

cis-Nerolidol has been shown to induce DNA damage in cancer cells, a critical mechanism contributing to its cytotoxicity. In bladder carcinoma cell lines, treatment with cis-nerolidol resulted in increased levels of phosphorylated H2Ax (γH2Ax), a marker of DNA damage. This effect was observed as early as 2 hours after treatment and increased with treatment duration, suggesting the accumulation of DNA damage over time. Comet assays further confirmed the presence of DNA breaks, which also increased with the duration of treatment .

In addition to DNA damage, cis-nerolidol induces endoplasmic reticulum (ER) stress in cancer cells. In bladder carcinoma cells, this was evidenced by the up-regulation of ER stress markers such as GRP78, HSP90, and ATF4. The increase in these proteins indicates activation of the unfolded protein response, a cellular mechanism to cope with ER stress. Similarly, in hepatocellular carcinoma cells, up-regulation of ER stress-related genes EIF2AK3 and ERN1 was observed, further confirming the induction of ER stress .

Table 3: Endoplasmic Reticulum Stress Markers Upregulated by cis-Nerolidol

Cell TypeER Stress Markers
Bladder CarcinomaGRP78, HSP90, ATF4
Hepatocellular CarcinomaEIF2AK3, ERN1

The induction of ER stress by cis-nerolidol appears to be linked to calcium signaling. Treatment with cis-nerolidol caused a large increase in cytoplasmic calcium levels in bladder carcinoma cells, similar to the effect of thapsigargin, an inhibitor of the ER calcium ATPase pump. This calcium release was primarily mediated through ryanodine receptors (RYR), as inhibition of these receptors prevented the increase in cytoplasmic calcium and protected cells from both early and late nerolidol-induced cell death .

Research Findings on Specific Cancer Types

Bladder Carcinoma

Bladder carcinoma is one of the most common malignancies worldwide, characterized by a high recurrence rate and low survival. The potential of cis-nerolidol as a therapeutic agent for this cancer type has been investigated in detail, with promising results that highlight its diverse mechanisms of action .

In studies using two bladder carcinoma cell lines, cis-nerolidol was found to inhibit cell proliferation and induce two distinct cell death pathways. The compound's effects were observed even with short exposure times, suggesting rapid cellular uptake and action. Specifically, treatment for as little as 15 minutes, followed by a recovery period, was sufficient to induce late cell death and reduce proliferation, similar to the effects of continuous treatment at low concentrations .

Table 4: Effects of Short Exposure to cis-Nerolidol on Bladder Carcinoma Cells

Exposure DurationEarly Cell DeathLate Cell DeathCell Proliferation
15 minutesNot inducedInducedReduced
30 minutesInducedStrongly inducedReduced
60 minutesStrongly inducedInducedGreatly reduced

The molecular mechanisms underlying cis-nerolidol's effects on bladder carcinoma cells involve a common cAMP, Ca2+, and MAPK signaling axis. This pathway plays a crucial role in signal propagation and amplification, leading to ER stress and ultimately cell death. Inhibition of any part of this signaling cascade was found to prevent both the early and late cell death pathways induced by cis-nerolidol, confirming its central role in the compound's cytotoxicity .

Future Research Directions

While the existing research on cis-nerolidol provides valuable insights into its properties and potential applications, several areas warrant further investigation to fully leverage its therapeutic potential.

In cancer research, additional studies are needed to expand our understanding of cis-nerolidol's effects across a broader range of cancer types. Current evidence from bladder carcinoma and hepatocellular carcinoma cells shows promising results, but the efficacy against other cancer types remains to be thoroughly explored. Additionally, in vivo studies are essential to validate the anticancer effects observed in cell culture models and to assess the compound's pharmacokinetics, bioavailability, and safety profile in whole organisms .

The precise mechanisms underlying cis-nerolidol's biological activities, particularly its induction of alternative cell death pathways, also merit deeper investigation. While current research has identified key signaling pathways and cellular processes affected by cis-nerolidol, a more comprehensive understanding of the molecular interactions involved would facilitate the development of optimized therapeutic strategies .

Furthermore, the development of improved delivery systems for cis-nerolidol could address challenges related to its low water solubility and ensure efficient targeting to specific tissues or cellular compartments. Novel formulations or chemical modifications might enhance its bioavailability and therapeutic efficacy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator